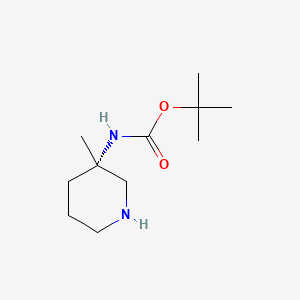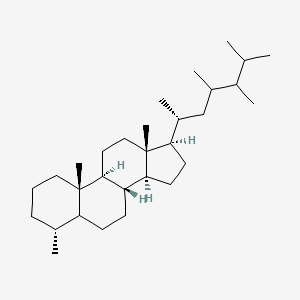
Avenoleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avenoleic acid is a newly identified oxylipin derived from oat seedsThis compound is primarily localized in the galactolipid fraction of oat seed lipids and has been studied for its unique structural and functional properties .
Mechanism of Action
Target of Action
Avenoleic acid, a hydroxylated derivative of linoleic acid, primarily targets enzymes involved in lipid metabolism, such as lipoxygenases and cytochrome P-450s . These enzymes play crucial roles in the oxidation of fatty acids, leading to the formation of various oxylipins, which are signaling molecules involved in plant defense mechanisms .
Mode of Action
This compound interacts with its targets by undergoing enzymatic transformations. Lipoxygenases catalyze the oxygenation of linoleic acid to produce hydroperoxides, which are then further processed by cytochrome P-450 enzymes to form hydroxylated and epoxidated derivatives . These interactions result in the production of bioactive oxylipins that modulate various physiological processes, including defense responses against pathogens .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipoxygenase pathway. This pathway involves the conversion of linoleic acid into hydroperoxides, which are subsequently transformed into various oxylipins, including hydroxyoctadecadienoic acids and trihydroxyoctadecenoic acids . These oxylipins play significant roles in signaling and defense mechanisms in plants .
Pharmacokinetics
Its metabolism would involve enzymatic transformations by lipoxygenases and cytochrome P-450s, and it would be excreted as part of normal lipid turnover processes .
Result of Action
At the molecular level, the action of this compound results in the production of bioactive oxylipins that can modulate cellular signaling pathways. These oxylipins can enhance the plant’s defense mechanisms by activating genes involved in pathogen resistance and stress responses . At the cellular level, this leads to increased resistance to fungal infections and other environmental stresses .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of other lipids and enzymes. For instance, higher temperatures may enhance the enzymatic activity of lipoxygenases and cytochrome P-450s, leading to increased production of oxylipins . Similarly, the presence of other lipids can affect the availability and interaction of this compound with its target enzymes .
: SpringerLink - this compound: A New Oxylipin from Oat Seeds
Biochemical Analysis
Cellular Effects
Avenoleic Acid has been found to have antioxidant and anti-inflammatory properties These properties suggest that this compound may have effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
Current knowledge suggests that this compound is generally considered safe under normal use conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Avenoleic acid is synthesized through the catalytic oxidation of linoleic acid in oat seeds. The process involves several enzymes, including lipoxygenases, peroxygenases, and cytochrome P-450s . The pathway converts linoleic acid into an anti-fungal trihydroxy acid, which is then further hydroxylated to form this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of oat seeds followed by a series of purification steps. The seeds are typically extracted with a solvent mixture such as chloroform-methanol or acetone. The extract is then subjected to silica gel chromatography, reverse-phase high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC) to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Avenoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes such as lipoxygenases and peroxygenases.
Reduction: Sodium borohydride can be used for the reduction of related compounds.
Substitution: Involves acylation reactions with specific acylating agents.
Major Products: The major products formed from these reactions include hydroxyoctadecadienoic acids, epoxyoctadecenoic acids, and trihydroxyoctadecenoic acids .
Scientific Research Applications
Avenoleic acid has several scientific research applications:
Chemistry: Studied for its unique structural properties and potential as a precursor for other oxylipins.
Biology: Investigated for its role in plant defense mechanisms, particularly its anti-fungal properties.
Industry: Used in the production of specialized lipids and as a bioactive compound in functional foods
Comparison with Similar Compounds
- Hydroxyoctadecadienoic acids
- Epoxyoctadecenoic acids
- Epoxyhydroxyoctadecenoic acids
- Trihydroxyoctadecenoic acids
Uniqueness: Avenoleic acid is unique due to its specific hydroxylation pattern and its localization in the galactolipid fraction of oat seed lipids. This distinct structure imparts unique functional properties, particularly its anti-fungal activity, which sets it apart from other similar oxylipins .
Properties
CAS No. |
177931-23-6 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(9Z,12Z)-15-hydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18(20)21/h4,6,10,12,17,19H,2-3,5,7-9,11,13-16H2,1H3,(H,20,21)/b6-4-,12-10- |
InChI Key |
MZQXAWAWDWCIKG-OHPMOLHNSA-N |
SMILES |
CCCC(CC=CCC=CCCCCCCCC(=O)O)O |
Isomeric SMILES |
CCCC(C/C=C\C/C=C\CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCC(CC=CCC=CCCCCCCCC(=O)O)O |
Synonyms |
(9Z,12Z,15R)-15-Hydroxy-9,12-octadecadienoic Acid; _x000B_[R-(Z,Z)]-15-Hydroxy-9,12-octadecadienoic Acid; 15(R)-Hydroxylinoleic Acid; 15-Hydroxyoctadecadienoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










